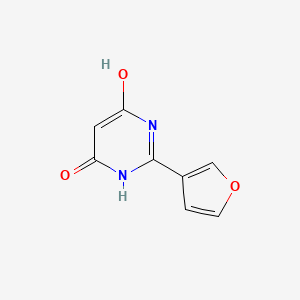

2-(Furan-3-yl)pyrimidine-4,6-diol

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Biology and Medicinal Chemistry

The pyrimidine nucleus is a fundamental building block in nature and synthetic chemistry. nih.govsemanticscholar.org It forms the basis of nucleic acids (cytosine, thymine, and uracil), which are essential for all known forms of life. semanticscholar.orggsconlinepress.com This inherent biological relevance has made the pyrimidine scaffold a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a wide array of therapeutic agents. bohrium.comresearchgate.net

Pyrimidine derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. gsconlinepress.commdpi.com The versatility of the pyrimidine ring allows for extensive structural modifications, enabling chemists to fine-tune the biological activity and physicochemical properties of the resulting molecules. bohrium.commdpi.com The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are key to its chemical character, influencing its electronic properties and ability to form hydrogen bonds, which are crucial for interacting with biological targets like enzymes and receptors. bohrium.comscialert.net

Overview of Dihydroxypyrimidine Derivatives: Structural and Electronic Characteristics

Dihydroxypyrimidine derivatives, such as the core of the title compound, possess distinct structural and electronic features. A prominent characteristic is the potential for tautomerism, specifically keto-enol tautomerism. researchgate.netfrontiersin.orgencyclopedia.pub This means that 2-(furan-3-yl)pyrimidine-4,6-diol can exist in equilibrium between different isomeric forms: a dihydroxy (enol) form and a keto-hydroxy or diketo form. researchgate.netencyclopedia.publibretexts.org The predominant tautomeric form can be influenced by factors such as the solvent and the presence of other molecules. researchgate.netfrontiersin.org

The electronic properties of dihydroxypyrimidines are significantly influenced by the substituent at the 2-position. For instance, alkyl groups at this position can increase the basicity of the compound, while electron-withdrawing groups have the opposite effect. nih.govresearchgate.net The positions on the pyrimidine ring exhibit different electronic characteristics; the 2-, 4-, and 6-positions are electron-deficient due to the influence of the ring nitrogen atoms. semanticscholar.orgscialert.net This electron deficiency makes these positions susceptible to nucleophilic attack.

Rationalizing the Research Focus on 2-(Furan-3-yl)pyrimidine-4,6-diol

The specific research interest in 2-(furan-3-yl)pyrimidine-4,6-diol stems from the combination of its pyrimidine and furan (B31954) components. The furan ring, an aromatic five-membered heterocycle containing an oxygen atom, can participate in various chemical reactions, including oxidation, reduction, and substitution. This provides additional avenues for chemical modification and the synthesis of novel derivatives.

Propriétés

IUPAC Name |

2-(furan-3-yl)-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-6-3-7(12)10-8(9-6)5-1-2-13-4-5/h1-4H,(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEYSDGQKNPIED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NC(=CC(=O)N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Furan 3 Yl Pyrimidine 4,6 Diol and Analogues

Retrosynthetic Analysis of the 2-(Furan-3-yl)pyrimidine-4,6-diol Core Structure

Retrosynthetic analysis is a problem-solving technique for designing a synthesis plan. For 2-(Furan-3-yl)pyrimidine-4,6-diol, the primary disconnections can be made at the bonds forming the pyrimidine (B1678525) ring. One common strategy involves disconnecting the two N-C bonds, which leads to two key synthons: a 1,3-dicarbonyl compound and an amidine. In this case, the target molecule can be retrosynthetically disconnected to furan-3-carboxamidine and a malonic acid derivative, such as diethyl malonate. This approach is one of the most widely used methods for constructing the pyrimidine ring from non-heterocyclic precursors bu.edu.egadvancechemjournal.com.

Another retrosynthetic approach involves the disconnection of one C-N and one C-C bond of the pyrimidine ring, which is characteristic of multicomponent reaction strategies. This would break down the target molecule into simpler, readily available starting materials that can be combined in a one-pot synthesis.

Approaches to Pyrimidine-4,6-diol Synthesis

The formation of the pyrimidine-4,6-diol ring is a critical step in the synthesis of the target compound. Both classical and contemporary methods are available for this purpose.

Classical Condensation Reactions for Pyrimidine Ring Formation

The most traditional and widely applied method for the synthesis of the pyrimidine core is the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or guanidine (B92328) derivative bu.edu.egadvancechemjournal.com. The Pinner synthesis, for instance, involves the condensation of 1,3-dicarbonyl compounds with amidines to form pyrimidine derivatives slideshare.net. In the context of 2-(Furan-3-yl)pyrimidine-4,6-diol, this would involve the reaction of a malonic ester with furan-3-carboxamidine. This type of cyclocondensation is a robust and versatile method for accessing a wide range of substituted pyrimidines nih.gov. The reaction is typically catalyzed by an acid or a base.

A series of 2-alkylpyrimidine-4,6-diol derivatives have been synthesized through the condensation of malondiamide with various esters under reflux conditions using sodium ethoxide as a base nih.gov. This highlights the utility of condensation reactions in preparing the pyrimidine-4,6-diol scaffold.

Multicomponent Reaction Strategies for Dihydroxypyrimidine Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and the ability to generate complex molecules in a single step nih.gov. Several MCRs have been developed for the synthesis of pyrimidine derivatives. For instance, a novel, regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported nih.govacs.orgthieme-connect.com. This reaction proceeds through a sequence of condensation and dehydrogenation steps nih.govacs.org.

The Biginelli reaction is a classic example of a three-component reaction used to synthesize dihydropyrimidinones, which can be precursors to pyrimidine-4,6-diols nih.gov. Variations of the Biginelli reaction using different active methylene (B1212753) compounds have been developed nih.gov. An environmentally benign, β-cyclodextrin-catalyzed multicomponent synthesis of fused pyrido[2,3-d]pyrimidines in aqueous conditions has also been reported, involving Knoevenagel condensation and Michael addition reactions acs.org. These MCR strategies offer a convergent and efficient route to highly substituted pyrimidine cores.

Strategies for Introducing the Furan-3-yl Moiety

The incorporation of the furan-3-yl group can be achieved either after the formation of the pyrimidine ring or by using a furan-containing precursor in the initial cyclization step.

Post-Cyclization Functionalization Techniques

Post-cyclization functionalization involves the synthesis of a pyrimidine-4,6-diol ring with a suitable leaving group at the 2-position, followed by the introduction of the furan-3-yl moiety.

One of the most effective methods for this transformation is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 2-halopyrimidine-4,6-diol with furan-3-boronic acid in the presence of a palladium catalyst. While direct examples for the 2-position of pyrimidine-4,6-diol are not prevalent, the Suzuki-Miyaura coupling is a versatile method for arylating various positions of the pyrimidine ring.

Direct C-H arylation is another powerful strategy for post-cyclization functionalization. This method avoids the need for pre-functionalized starting materials. Palladium-catalyzed direct C-H arylation has been successfully applied to various pyrimidine derivatives. For instance, a pyrimidine-N-atom-directed C-H arylation has been used to introduce phenyl groups at the ortho position of a C2-connected phenyl ring on a pyrimidine core mdpi.com. Furthermore, direct C-H arylation has been reported for pyrrolo[2,3-d]pyrimidine derivatives, demonstrating the feasibility of this approach for complex heterocyclic systems rsc.orgresearchgate.netchemistryviews.orgnih.gov. Copper-catalyzed C-H arylation of fused-pyrimidinone derivatives using diaryliodonium salts has also been developed researchgate.net. These methods offer a more atom-economical and step-efficient approach to 2-arylpyrimidine derivatives.

Direct Incorporation of Furan (B31954) Precursors

This strategy involves using a starting material that already contains the furan-3-yl moiety in the pyrimidine ring-forming reaction. As mentioned in the retrosynthetic analysis, the most straightforward approach is the condensation of furan-3-carboxamidine with a malonic acid derivative, such as diethyl malonate or malonamide. This method directly installs the furan-3-yl group at the 2-position of the pyrimidine ring during the cyclization step. The synthesis of various 2-aryl pyrimidines has been achieved through the reaction of substituted benzamidines with 2-benzylidenemalononitriles, showcasing the utility of using pre-functionalized amidines in pyrimidine synthesis organic-chemistry.org.

Derivatization and Chemical Modification of 2-(Furan-3-yl)pyrimidine-4,6-diol

The structure of 2-(Furan-3-yl)pyrimidine-4,6-diol, featuring two reactive hydroxyl groups and two distinct aromatic heterocyclic rings, allows for a wide range of chemical modifications. These transformations can be selectively directed to the hydroxyl groups, the electron-rich furan ring, or the electron-deficient pyrimidine ring.

The hydroxyl groups at the C4 and C6 positions of the pyrimidine ring are primary sites for derivatization. These groups can undergo reactions typical of phenolic alcohols, such as conversion into ethers, esters, or halides, which can serve as intermediates for further substitutions.

Conversion to Halides: A common and crucial reaction is the conversion of the diol to the corresponding dichloro derivative, 4,6-dichloro-2-(furan-3-yl)pyrimidine (B2606200). This is typically achieved by treatment with dehydrating halogenating agents like phosphorus oxychloride (POCl₃). The resulting chloro groups are excellent leaving groups, facilitating subsequent nucleophilic substitution reactions.

O-Alkylation and O-Acylation: The hydroxyl groups can be converted into ethers (O-alkylation) or esters (O-acylation). O-alkylation is generally performed using alkyl halides in the presence of a base, while O-acylation can be accomplished using acyl chlorides or anhydrides. These reactions modify the solubility and electronic properties of the molecule.

Table 1: Representative Reactions at the Hydroxyl Groups

| Reaction Type | Reagent(s) | Product Type |

| Chlorination | Phosphorus oxychloride (POCl₃) | 4,6-Dichloro-2-(furan-3-yl)pyrimidine |

| O-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 4,6-Dialkoxy-2-(furan-3-yl)pyrimidine |

| O-Acylation | Acyl chloride (e.g., CH₃COCl), Base | 2-(Furan-3-yl)pyrimidine-4,6-diyl diacetate |

The pyrimidine ring's electronic nature, characterized by two electronegative nitrogen atoms, makes it generally electron-deficient. wikipedia.orgbhu.ac.in This inherent π-deficiency dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution: In its unsubstituted form, the pyrimidine ring is resistant to electrophilic attack. However, the presence of the two strong electron-donating hydroxyl groups at the C4 and C6 positions significantly activates the ring. researchgate.net This activation directs electrophilic substitution, such as halogenation, nitration, or nitrosation, predominantly to the C5 position, which is the most electron-rich carbon on the ring. wikipedia.orgresearchgate.net For instance, bromination using N-bromosuccinimide (NBS) would be expected to yield the 5-bromo derivative.

Nucleophilic Aromatic Substitution: The electron-deficient C2, C4, and C6 positions of the pyrimidine ring are susceptible to nucleophilic attack. wikipedia.orgstackexchange.com While the hydroxyl groups themselves are poor leaving groups, their conversion to chloro groups (as described in 2.4.1) dramatically enhances the ring's reactivity towards nucleophiles. The resulting 4,6-dichloro-2-(furan-3-yl)pyrimidine can react with a variety of nucleophiles, such as amines, alkoxides, and thiolates, to produce disubstituted derivatives. The substitution can often be performed stepwise, allowing for the synthesis of unsymmetrically substituted pyrimidines.

Table 2: Potential Substitution Reactions on the Pyrimidine Ring

| Position | Reaction Type | Reagent Example | Expected Product |

| C5 | Electrophilic Substitution | N-Bromosuccinimide (NBS) | 5-Bromo-2-(furan-3-yl)pyrimidine-4,6-diol |

| C4, C6 | Nucleophilic Substitution | Ammonia (NH₃) | 2-(Furan-3-yl)pyrimidine-4,6-diamine |

| C4, C6 | Nucleophilic Substitution | Sodium Methoxide (NaOCH₃) | 4,6-Dimethoxy-2-(furan-3-yl)pyrimidine |

| *Requires prior conversion of hydroxyl groups to better leaving groups (e.g., chloro). |

The furan ring is an electron-rich aromatic system that is significantly more reactive than benzene (B151609) in electrophilic substitution reactions. wikipedia.org It can also undergo various other transformations, including hydrogenation and ring-opening reactions.

Electrophilic Aromatic Substitution: Furan readily undergoes electrophilic substitution, typically at the C2' and C5' positions (alpha to the oxygen atom). Given that the C3' position is attached to the pyrimidine ring, electrophilic attack on the furan moiety of 2-(furan-3-yl)pyrimidine-4,6-diol would be expected to occur at the C2' or C5' positions. Mild reagents are often required to prevent polymerization or ring-opening, such as using acetyl nitrate (B79036) for nitration or pyridine-sulfur trioxide complex for sulfonation. pharmaguideline.com

Hydrogenation: The furan ring can be reduced to either dihydrofuran or the fully saturated tetrahydrofuran. This transformation is typically achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions can allow for selective reduction of the furan ring without affecting the pyrimidine ring.

Ring-Opening and Rearrangement: Furans can undergo ring-opening under certain acidic or oxidative conditions. pharmaguideline.com For example, the Achmatowicz reaction involves the conversion of a furan to a dihydropyran derivative. wikipedia.org Such transformations fundamentally alter the heterocyclic scaffold, providing access to different classes of compounds.

Table 3: Potential Transformations of the Furan Ring

| Reaction Type | Reagent(s) | Product Type |

| Electrophilic Halogenation | Bromine in Dioxane | 2' or 5'-Bromo-substituted furan derivative |

| Hydrogenation | H₂, Pd/C | 2-(Tetrahydrofuran-3-yl)pyrimidine-4,6-diol |

| Ring Transformation | e.g., Achmatowicz reaction conditions | Dihydropyran derivative |

Computational Chemistry and Theoretical Investigations of 2 Furan 3 Yl Pyrimidine 4,6 Diol

Quantum Chemical Studies (DFT and Ab Initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are powerful tools for elucidating the fundamental properties of molecules. These methods allow for the detailed study of electronic structure, reactivity, and energetic preferences, providing a foundational understanding of a compound's chemical behavior. For 2-(Furan-3-yl)pyrimidine-4,6-diol, these studies are instrumental in predicting its stability, reactivity, and potential intermolecular interactions.

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Reactivity Indices

The electronic properties of 2-(Furan-3-yl)pyrimidine-4,6-diol are governed by the interplay between the electron-rich furan (B31954) ring and the pyrimidine-4,6-diol core. DFT calculations, often employing a basis set such as 6-311++G(d,p), are used to determine the molecule's optimized geometry and electronic landscape. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. For 2-(Furan-3-yl)pyrimidine-4,6-diol, the HOMO is expected to be localized primarily on the furan ring and the diol substituents, which are electron-donating. Conversely, the LUMO is likely to be distributed across the pyrimidine (B1678525) ring.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of chemical reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices are invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Predicted Electronic Properties of 2-(Furan-3-yl)pyrimidine-4,6-diol

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 4.7 eV | Reflects chemical stability and low reactivity |

| Electronegativity (χ) | 4.15 eV | Measures the tendency to attract electrons |

| Chemical Hardness (η) | 2.35 eV | Indicates resistance to change in electron distribution |

Tautomeric Equilibria and Energetic Preferences

The pyrimidine-4,6-diol moiety of the title compound can exist in several tautomeric forms. The diol form (A) is in equilibrium with its keto-enol tautomers (B and C) and the diketo form (D). Computational studies on similar systems, such as uracil (B121893) and its derivatives, have shown that the relative stability of these tautomers is influenced by both the intrinsic electronic nature of the molecule and the surrounding solvent environment. researchgate.netmdpi.com

Quantum chemical calculations can predict the relative energies of these tautomers, thereby determining the most stable form under specific conditions. It is anticipated that the dihydroxy form is the most stable tautomer in the gas phase. However, in a polar solvent, the equilibrium may shift towards the more polar keto forms due to favorable solute-solvent interactions.

Table 2: Predicted Relative Energies of Tautomers of 2-(Furan-3-yl)pyrimidine-4,6-diol

| Tautomer | Structure | Predicted Relative Energy (kcal/mol) |

|---|---|---|

| Diol Form (A) | 2-(Furan-3-yl)pyrimidine-4,6-diol | 0.00 |

| Keto-enol Form (B) | 2-(Furan-3-yl)-6-hydroxypyrimidin-4(3H)-one | +3.5 |

| Keto-enol Form (C) | 2-(Furan-3-yl)-4-hydroxypyrimidin-6(1H)-one | +3.8 |

Acidity and Basicity Predictions and Protonation Studies

The acidity and basicity of 2-(Furan-3-yl)pyrimidine-4,6-diol are crucial for understanding its behavior in biological systems. The hydroxyl groups on the pyrimidine ring are the primary acidic sites, while the nitrogen atoms of the pyrimidine ring are the most likely basic sites for protonation. Computational methods can predict the pKa values for the acidic protons and the proton affinities of the basic nitrogen atoms. researchgate.net

Calculations of the electrostatic potential surface can visually identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. For 2-(Furan-3-yl)pyrimidine-4,6-diol, the oxygen atoms of the hydroxyl groups are expected to have the most negative electrostatic potential, making them the most acidic sites. The nitrogen atoms of the pyrimidine ring will exhibit regions of negative potential, indicating their basicity.

Table 3: Predicted Acidity and Basicity of 2-(Furan-3-yl)pyrimidine-4,6-diol

| Site | Predicted pKa / Proton Affinity | Property |

|---|---|---|

| 4-OH | ~ 8.5 | Acidic |

| 6-OH | ~ 8.7 | Acidic |

| N1 (pyrimidine) | ~ 2.5 (pKa of conjugate acid) | Basic |

Molecular Modeling and Simulation Approaches

While quantum chemical studies provide a static picture of a molecule, molecular modeling and simulation techniques offer insights into its dynamic behavior and interactions with other molecules. These methods are particularly valuable in drug design for predicting how a ligand might bind to a biological target.

Conformational Analysis and Molecular Dynamics

The flexibility of 2-(Furan-3-yl)pyrimidine-4,6-diol is primarily due to the rotation around the single bond connecting the furan and pyrimidine rings. Conformational analysis can identify the most stable spatial arrangements of the molecule. Molecular dynamics (MD) simulations can then be used to explore the conformational landscape of the molecule over time, providing a picture of its flexibility and how it might adapt its shape to fit into a binding site. nih.govmdpi.com MD simulations also provide information on the solvent accessible surface area (SASA), which is important for understanding the molecule's solubility and interactions with its environment. rjeid.com

Ligand-Target Interaction Prediction and Binding Mode Analysis (e.g., enzyme active sites)

To explore the potential of 2-(Furan-3-yl)pyrimidine-4,6-diol as a therapeutic agent, molecular docking simulations can be performed. These simulations predict the preferred binding orientation of the molecule within the active site of a target protein, such as a kinase or other enzyme. nih.govunileon.estandfonline.comnih.govresearchgate.netbohrium.com The binding affinity is estimated by a scoring function, which takes into account factors like hydrogen bonds, electrostatic interactions, and van der Waals forces.

For example, if 2-(Furan-3-yl)pyrimidine-4,6-diol were to be investigated as a kinase inhibitor, the hydroxyl groups and pyrimidine nitrogens could form crucial hydrogen bonds with the amino acid residues in the hinge region of the kinase active site. The furan ring could engage in hydrophobic or pi-stacking interactions with other residues in the binding pocket. The results of such docking studies can guide the design of more potent and selective inhibitors.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-(Furan-3-yl)pyrimidine-4,6-diol |

| Uracil |

| 2-(Furan-3-yl)-6-hydroxypyrimidin-4(3H)-one |

| 2-(Furan-3-yl)-4-hydroxypyrimidin-6(1H)-one |

Lack of Specific QSAR Studies on 2-(Furan-3-yl)pyrimidine-4,6-diol Derivatives Hinders Analysis

Despite a comprehensive search of available scientific literature, no specific Quantitative Structure-Activity Relationship (QSAR) studies focusing on 2-(furan-3-yl)pyrimidine-4,6-diol and its derivatives were identified. QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is crucial in drug discovery for predicting the activity of new compounds and optimizing lead structures. mdpi.com

The absence of dedicated QSAR research on this particular scaffold means that the detailed research findings and data tables required for a thorough analysis under the specified outline could not be generated.

While direct QSAR data is unavailable for the target compound, general principles from related research on pyrimidine and furan derivatives can offer some theoretical insights. For instance, studies on other pyrimidine derivatives have successfully employed QSAR to explore their potential as anticancer, anti-inflammatory, and antitubercular agents. nih.govresearchgate.netnih.govjournaljpri.com These studies typically involve calculating various molecular descriptors for a series of compounds and correlating them with their biological activities using statistical methods like multiple linear regression and artificial neural networks. nih.gov

Furthermore, computational investigations into furan and pyrimidine-containing molecules have shed light on structural aspects like hydrogen bonding capabilities, which are critical for molecular interactions with biological targets. scirp.orgresearchgate.net Research on furan-based pyrimidine derivatives has also explored their structure-activity relationships as enzyme inhibitors, though not through a formal QSAR analysis. rsc.org

In a typical QSAR study, a dataset of derivatives with varying substituents on the parent scaffold, in this case, 2-(furan-3-yl)pyrimidine-4,6-diol, would be required. The biological activity of these derivatives would be experimentally determined. Subsequently, a wide range of molecular descriptors—such as electronic, steric, and hydrophobic parameters—would be calculated for each molecule. Statistical analysis would then be used to build a QSAR model that best describes the relationship between these descriptors and the observed activity.

Without such a foundational study, any attempt to create a detailed QSAR analysis for 2-(furan-3-yl)pyrimidine-4,6-diol derivatives would be purely speculative and would not meet the standard of being based on detailed and accurate research findings. Further experimental and computational research is needed to be undertaken on this specific class of compounds to enable a proper QSAR investigation.

Mechanistic Biological Studies and Target Identification of 2 Furan 3 Yl Pyrimidine 4,6 Diol

In Vitro Biochemical Assays for Enzyme Modulation

There is no specific kinase inhibition profiling data available in the reviewed scientific literature for 2-(Furan-3-yl)pyrimidine-4,6-diol. However, the pyrimidine (B1678525) core is a foundational structure for many known kinase inhibitors. For instance, various pyrimidine derivatives have been synthesized and evaluated as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation. A series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines, which share the 2-substituted pyrimidine core, were found to be potent inhibitors of CDK2 and CDK4. Similarly, novel pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against CDK2/cyclin A2.

Given that aberrant kinase activity is a hallmark of cancer, compounds with a pyrimidine scaffold are often investigated for their potential as targeted cancer therapies. Without empirical data, any potential kinase targets for 2-(Furan-3-yl)pyrimidine-4,6-diol remain speculative and would require extensive biochemical screening for validation.

No studies have been identified that directly link 2-(Furan-3-yl)pyrimidine-4,6-diol to the modulation of the P2Y12 receptor. The P2Y12 receptor, a G-protein-coupled receptor (GPCR) crucial for platelet aggregation, is the target of several successful antithrombotic drugs that are nucleotide analogues or feature distinct heterocyclic scaffolds. While P2Y receptors are activated by purines and pyrimidines (like ATP and UTP), the interaction of a small molecule like 2-(Furan-3-yl)pyrimidine-4,6-diol with the P2Y12 receptor has not been reported in the available literature.

Research on other pyrimidine derivatives has explored a range of enzyme targets. For example, certain pyrimidine-pyridine hybrids have been reported to inhibit cyclooxygenase (COX) enzymes, which are key to the inflammatory process. However, no such specific enzyme modulation data exists for 2-(Furan-3-yl)pyrimidine-4,6-diol.

Cell-Based Mechanistic Investigations

Specific studies detailing the effects of 2-(Furan-3-yl)pyrimidine-4,6-diol on cellular pathways such as apoptosis or the cell cycle are not available in the current body of scientific literature.

In a broader context, pyrimidine derivatives are frequently associated with anticancer properties, often acting through the induction of apoptosis and cell cycle arrest. For instance, certain novel pyrazolo[3,4-d]pyrimidine compounds were found to induce apoptosis and cause significant alterations in cell cycle progression in human cancer cell lines. The anticancer activity of such compounds is often linked to their ability to inhibit kinases like CDK, which directly control cell cycle checkpoints. A detailed investigation would be required to determine if 2-(Furan-3-yl)pyrimidine-4,6-diol induces similar effects and, if so, through which specific molecular pathways (e.g., activation of caspases, modulation of Bcl-2 family proteins, or arrest at G1/S or G2/M checkpoints).

While general antimicrobial properties are often attributed to pyrimidine-based compounds, there is a lack of specific research into the antimicrobial activity and mechanism of 2-(Furan-3-yl)pyrimidine-4,6-diol.

Studies on other complex pyrimidine derivatives have shown activity against various bacterial and fungal strains. For example, a series of pyrimidine analogues containing a furanose moiety demonstrated notable antifungal activity. The mechanisms for related compounds can be diverse, but for 2-(Furan-3-yl)pyrimidine-4,6-diol, no specific mechanism, such as cell wall disruption, protein synthesis inhibition, or DNA replication interference, has been elucidated.

There are no specific studies elucidating the anti-inflammatory pathways modulated by 2-(Furan-3-yl)pyrimidine-4,6-diol. The pyrimidine nucleus is present in many compounds investigated for anti-inflammatory properties. The mechanisms often involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or the suppression of pro-inflammatory signaling pathways, leading to a reduction in the production of mediators like prostaglandins (B1171923) and cytokines. For example, some novel pyrimidine-pyridine hybrids have been shown to be effective COX inhibitors. Without dedicated research, it is unknown whether 2-(Furan-3-yl)pyrimidine-4,6-diol possesses any anti-inflammatory activity or how it might influence these pathways.

Structure-Activity Relationship (SAR) Elucidation for Biological Activity

The biological profile of 2-(Furan-3-yl)pyrimidine-4,6-diol is intrinsically linked to the interplay between its pyrimidine-4,6-diol core and the 2-substituted furan-3-yl moiety. SAR studies of analogous compounds provide a framework for understanding how these structural features may contribute to its biological mechanisms.

The pyrimidine ring, particularly when substituted at the 2, 4, and 6 positions, is a versatile scaffold known to interact with a multitude of biological targets, including kinases, cholinesterases, and G-protein coupled receptors. scialert.netnih.gov The 4,6-diol substitution pattern is of particular interest, as the hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating anchoring to the active sites of enzymes.

The nature of the substituent at the C-2 position of the pyrimidine ring is a critical determinant of biological activity and selectivity. In the case of 2-(Furan-3-yl)pyrimidine-4,6-diol, the furan (B31954) ring introduces a five-membered aromatic heterocycle. Furan and its fused derivatives, such as furo[2,3-d]pyrimidines, have been investigated for a range of biological activities, including as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), highlighting their potential role in anti-angiogenic therapies. nih.gov The position of the furan attachment (3-yl versus 2-yl) and any further substitutions on the furan ring would significantly modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with target proteins.

Studies on related 2,4-disubstituted pyrimidine derivatives have demonstrated that both steric and electronic parameters at these positions are crucial for cholinesterase inhibition. nih.gov For instance, the introduction of different amine substituents at the C-4 position and various heterocyclic or aromatic groups at the C-2 position dramatically alters the inhibitory potency and selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Table 1: Structure-Activity Relationship of Related Pyrimidine Derivatives

| Compound Class | Key Structural Features | Observed Biological Activity | Reference |

| 2,4-Disubstituted Pyrimidines | Varied substituents at C-2 and C-4 | Cholinesterase Inhibition | nih.gov |

| Furo[2,3-d]pyrimidine (B11772683) Derivatives | Furan ring fused to pyrimidine | VEGFR-2 Inhibition | nih.gov |

| Thiazolo[5,4-d]pyrimidine Derivatives | Thiazole ring fused to pyrimidine with furan at C-5 | Adenosine A1 and A2A Receptor Affinity | mdpi.com |

| Pyrazolo[1,5-a]pyrimidine Derivatives | Pyrazole ring fused to pyrimidine | PI3Kδ Inhibition | nih.gov |

A pharmacophore model for 2-(Furan-3-yl)pyrimidine-4,6-diol can be hypothesized based on its structural components and data from related inhibitor-target complexes. The key pharmacophoric features would likely include:

Hydrogen Bond Donors/Acceptors: The two hydroxyl groups on the pyrimidine ring at positions 4 and 6 are prime candidates for forming hydrogen bonds with amino acid residues in a target's binding site. The nitrogen atoms within the pyrimidine ring can also act as hydrogen bond acceptors.

Aromatic/Hydrophobic Region: The furan ring provides a distinct hydrophobic and aromatic region that can engage in π-π stacking or hydrophobic interactions with the target protein. The oxygen heteroatom in the furan ring can also participate in hydrogen bonding.

Pharmacophore models for various pyrimidine-based inhibitors, such as those targeting epidermal growth factor receptor (EGFR) tyrosine kinase and cyclin-dependent kinases (CDKs), often feature a heterocyclic core that makes key hydrogen bonds with the hinge region of the kinase domain. rsc.orgrsc.org It is plausible that 2-(Furan-3-yl)pyrimidine-4,6-diol could adopt a similar binding mode in certain kinases.

Preclinical Mechanistic Studies in Model Systems (excluding efficacy and safety outcomes)

While direct preclinical mechanistic studies on 2-(Furan-3-yl)pyrimidine-4,6-diol are not documented, the types of investigations that would be necessary to elucidate its biological function can be inferred from studies on analogous compounds.

To confirm that 2-(Furan-3-yl)pyrimidine-4,6-diol interacts with its intended molecular target in a living system, target engagement biomarker studies would be essential. The selection of biomarkers would depend on the hypothesized target.

For a Kinase Target: If the compound is hypothesized to be a kinase inhibitor, a key biomarker would be the phosphorylation status of a direct downstream substrate of that kinase. In an animal model treated with the compound, tissue samples (e.g., from a tumor xenograft) could be analyzed by Western blot or immunohistochemistry to assess the level of the phosphorylated substrate. A reduction in phosphorylation would indicate target engagement.

For a GPCR Target: If the target is a G-protein coupled receptor, target engagement could be measured by receptor occupancy assays using a radiolabeled ligand in ex vivo tissue samples from treated animals. Alternatively, downstream signaling molecules, such as cyclic AMP (cAMP), could be measured.

For Other Enzymes: For other enzyme targets, changes in the levels of the enzyme's substrate or product in plasma or tissue could serve as biomarkers.

In relevant disease models, mechanistic studies would aim to connect the molecular action of 2-(Furan-3-yl)pyrimidine-4,6-diol to a physiological response.

In Cancer Models: In a cancer xenograft model, beyond just observing tumor growth, mechanistic studies would involve analyzing the tumor tissue for markers of apoptosis (e.g., cleaved caspase-3), cell proliferation (e.g., Ki-67), and angiogenesis (e.g., CD31). nih.gov This would help to understand how the compound elicits its potential antitumor effects at a cellular level.

In Inflammatory Models: In an animal model of inflammation, mechanistic studies could involve measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the infiltration of immune cells into the inflamed tissue following treatment with the compound.

In Neurological Models: Based on the activity of related compounds in models of neurological disorders, studies could investigate the effect of 2-(Furan-3-yl)pyrimidine-4,6-diol on neurotransmitter levels, receptor density, or electrophysiological readouts in specific brain regions. mdpi.com

These types of preclinical investigations are crucial for building a comprehensive profile of the compound's mechanism of action and for validating its potential as a therapeutic agent.

Advanced Spectroscopic and Structural Characterization of 2 Furan 3 Yl Pyrimidine 4,6 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of 2-(Furan-3-yl)pyrimidine-4,6-diol. The technique not only confirms the covalent framework but is also uniquely suited to investigate the compound's prominent tautomerism. The pyrimidine-4,6-diol moiety can exist in several tautomeric forms, including the dihydroxy, hydroxy-keto, and diketo forms, which are often in equilibrium. The position of this equilibrium is influenced by factors such as solvent and temperature.

A comprehensive analysis using a suite of NMR experiments is required for an unambiguous assignment of all proton and carbon signals and to map the intricate bonding network.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the furan (B31954) and pyrimidine (B1678525) rings. The furan protons typically appear in the aromatic region, with characteristic coupling constants. For a 3-substituted furan, one would expect signals corresponding to H2, H4, and H5. The pyrimidine ring would exhibit a signal for the H5 proton and potentially broad signals for the hydroxyl or N-H protons, depending on the dominant tautomer and solvent exchange rates.

¹³C NMR: The carbon spectrum provides information on the number of unique carbon environments. The spectrum would show eight distinct signals corresponding to the carbons of the furan and pyrimidine rings. The chemical shifts of the pyrimidine carbons, particularly C4 and C6, are highly sensitive to the tautomeric form, with carbonyl carbons appearing significantly downfield (>160 ppm) compared to carbons bearing hydroxyl groups. ijacskros.com

2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, which would confirm the connectivity of the furan ring protons (H2-H4-H5).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule, as it shows correlations between protons and carbons over two to three bonds. It would establish the key connection between the furan and pyrimidine rings (e.g., a correlation from the furan's H2 or H4 to the pyrimidine's C2). Furthermore, HMBC is instrumental in probing tautomerism by revealing long-range correlations from OH or NH protons to the pyrimidine ring carbons. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for 2-(Furan-3-yl)pyrimidine-4,6-diol in DMSO-d₆ (Note: These are estimated values based on known data for furan and pyrimidine derivatives. Actual values may vary.)

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (Proton → Carbon) |

| Furan-2 | ~8.0-8.2 | ~140-145 | → Furan-C4, Pyrimidine-C2 |

| Furan-4 | ~6.6-6.8 | ~110-115 | → Furan-C2, Furan-C5 |

| Furan-5 | ~7.7-7.9 | ~145-150 | → Furan-C3, Furan-C4 |

| Pyrimidine-2 | - | ~155-160 | - |

| Pyrimidine-5 | ~5.5-5.8 | ~90-95 | → Pyrimidine-C4, Pyrimidine-C6 |

| Pyrimidine-4,6 | - | ~160-170* | - |

| 4/6-OH/NH | ~10.0-12.0 (broad) | - | → Pyrimidine-C4, C5, C6 |

*The chemical shift is highly dependent on the keto-enol tautomeric equilibrium.

Dynamic NMR (DNMR) is a specialized technique used to study molecules undergoing chemical exchange processes on the NMR timescale, such as tautomerization or restricted bond rotation. wayground.comacs.org For 2-(Furan-3-yl)pyrimidine-4,6-diol, variable-temperature (VT) NMR studies would be particularly insightful. By recording spectra at different temperatures, it is possible to observe changes in the tautomeric equilibrium. At low temperatures, the exchange between tautomers may slow sufficiently to allow for the observation of separate signals for each form. As the temperature is raised, these signals would broaden and eventually coalesce into a single time-averaged signal. Analysis of the lineshapes at different temperatures can provide quantitative data on the activation energies and rates of the exchange process.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, confirming the molecular weight of the compound and offering structural clues through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with very high accuracy. For 2-(Furan-3-yl)pyrimidine-4,6-diol (molecular formula: C₈H₆N₂O₃), HRMS would provide an exact mass measurement. mdpi.com This precise mass is unique to its elemental formula and serves as a definitive confirmation of the compound's identity, distinguishing it from other potential isomers or impurities.

Table 2: HRMS Data for 2-(Furan-3-yl)pyrimidine-4,6-diol

| Formula | Calculated Monoisotopic Mass | Adduct | Expected m/z [M+H]⁺ | Expected m/z [M-H]⁻ |

| C₈H₆N₂O₃ | 178.0378 | [M+H]⁺, [M-H]⁻ | 179.0451 | 177.0307 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion [M+H]⁺) and its subsequent fragmentation to produce a spectrum of daughter ions. nih.gov The resulting fragmentation pattern is a fingerprint of the molecule's structure, confirming the connectivity of the furan and pyrimidine rings.

For 2-(Furan-3-yl)pyrimidine-4,6-diol, characteristic fragmentation pathways could include:

Retro-Diels-Alder (RDA) type fragmentation of the pyrimidine ring, a common pathway for such heterocycles.

Loss of small neutral molecules such as carbon monoxide (CO), hydrocyanic acid (HCN), or isocyanic acid (HNCO) from the pyrimidine ring.

Cleavage of the furan ring or the bond connecting the two heterocyclic systems.

Analysis of these fragmentation pathways provides robust confirmation of the proposed structure. researchgate.net

Table 3: Plausible MS/MS Fragmentation Pathways and Expected Fragments

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin |

| 179.0451 [M+H]⁺ | 151.0491 | CO (27.9949) | Carbonyl group from pyrimidine tautomer |

| 179.0451 [M+H]⁺ | 111.0345 | C₃H₂O₂ (66.0106) | Loss of the diol portion of pyrimidine |

| 179.0451 [M+H]⁺ | 95.0238 | C₃H₂N₂O (82.0167) | Cleavage retaining the furan moiety |

| 179.0451 [M+H]⁺ | 68.0262 | C₄H₃N₂O₂ (111.0194) | Furan-CH⁺ fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule. The presence of two conjugated heterocyclic rings suggests that 2-(Furan-3-yl)pyrimidine-4,6-diol will absorb light in the UV region.

UV-Vis Spectroscopy: The UV-Vis spectrum is expected to show absorption bands corresponding to π→π* transitions within the conjugated system. The exact position of the absorption maximum (λ_max_) and the molar absorptivity are sensitive to the solvent polarity and the predominant tautomeric form. nih.govmdpi.com The dihydroxy tautomer would likely have a different absorption profile compared to the keto-enol or diketo forms due to variations in the extent of the conjugated π-system.

Fluorescence Spectroscopy: While many pyrimidine derivatives are fluorescent, the emission properties of 2-(Furan-3-yl)pyrimidine-4,6-diol would depend on its structural rigidity and the efficiency of non-radiative decay pathways. researchgate.netnih.gov If the molecule is fluorescent, a spectrum would be recorded by exciting the sample at its λ_max_ and measuring the emitted light at longer wavelengths. The difference between the excitation and emission maxima is known as the Stokes shift, which provides further insight into the molecule's electronic properties and excited-state dynamics. biocompare.com

Table 4: Summary of Spectroscopic Techniques and Findings

| Technique | Information Obtained | Relevance to 2-(Furan-3-yl)pyrimidine-4,6-diol |

| 1D & 2D NMR | Atomic connectivity, proton/carbon environments | Confirms furan-pyrimidine linkage; assigns all atoms. |

| Dynamic NMR | Rates of chemical exchange, conformational changes | Quantifies tautomeric equilibrium and rotational barriers. |

| HRMS | Exact mass and elemental formula | Unambiguously confirms molecular formula C₈H₆N₂O₃. |

| MS/MS | Structural fragmentation patterns | Verifies the connection and structure of the heterocyclic rings. |

| UV-Vis | Electronic absorption properties (λ_max) | Characterizes the π→π* transitions of the conjugated system. |

| Fluorescence | Electronic emission properties, quantum yield | Investigates potential for light emission and excited-state behavior. |

Electronic Transitions and Photophysical Properties

The electronic absorption and emission properties of 2-(furan-3-yl)pyrimidine-4,6-diol are governed by the nature of its constituent aromatic rings and the potential for intramolecular charge transfer (ICT). The UV-visible absorption spectrum is expected to exhibit bands corresponding to π-π* transitions within the furan and pyrimidine rings. The pyrimidine ring itself, being π-deficient, acts as an electron-accepting unit. osf.io The furan ring, an electron-rich heterocycle, can act as an electron donor. This donor-acceptor arrangement suggests the possibility of ICT character in its electronic transitions.

Upon photoexcitation, the molecule could exhibit fluorescence and/or phosphorescence. The photophysical properties of similar pyrimidine derivatives have been studied, revealing that substitutions on the pyrimidine core significantly influence their emission characteristics. osf.iorsc.org For instance, aryl-substituted pyrimidines often display blue-shifted emission with relatively high quantum yields. osf.io The presence of the furan moiety is likely to modulate the emission wavelength and efficiency. In solution, the molecule's photoluminescence may be sensitive to solvent polarity, a hallmark of ICT states. In the solid state, dual emission, encompassing both fluorescence and phosphorescence, has been observed in related pyrimidine compounds, a phenomenon that can be influenced by molecular packing and intermolecular interactions. rsc.org

Table 1: Predicted Photophysical Properties of 2-(Furan-3-yl)pyrimidine-4,6-diol

| Property | Predicted Characteristic | Basis for Prediction |

| Absorption Maxima (λ_abs) | UV region, multiple bands | π-π* transitions in furan and pyrimidine rings. osf.io |

| Emission Maxima (λ_em_) | Violet-blue region | Analogy with aryl-substituted pyrimidines. osf.io |

| Fluorescence Quantum Yield | Moderate to high | Dependent on solvent and solid-state packing. osf.iorsc.org |

| Solvatochromism | Potential for red-shift in polar solvents | Intramolecular charge transfer character. |

| Phosphorescence | Possible in the solid state at low temperatures | Observed in related pyrimidine structures. rsc.org |

Note: This table is based on theoretical predictions and data from analogous compounds due to the lack of specific experimental data for 2-(furan-3-yl)pyrimidine-4,6-diol.

pH-Dependent Spectroscopic Behavior and Protonation States

The pyrimidine-4,6-diol moiety contains both acidic hydroxyl groups and basic nitrogen atoms, making its spectroscopic properties highly dependent on the pH of the medium. The protonation or deprotonation of these functional groups will significantly alter the electronic structure and, consequently, the UV-visible absorption and emission spectra.

In acidic solutions, the nitrogen atoms of the pyrimidine ring can undergo protonation. This process typically leads to a red-shift in the absorption spectrum. osf.io Conversely, in basic solutions, the hydroxyl groups can be deprotonated to form phenolate-like species, which would also induce changes in the electronic transitions. The study of these pH-dependent spectral shifts allows for the determination of the ground and excited-state pKa values, providing insight into the molecule's acid-base chemistry. The protonation of similar pyrimidine derivatives has been shown to sometimes quench fluorescence, while in other cases, it can lead to the appearance of new, red-shifted emission bands. osf.io The specific behavior of 2-(furan-3-yl)pyrimidine-4,6-diol would depend on the relative pKa values of the nitrogen atoms and hydroxyl groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and elucidating the vibrational modes of 2-(furan-3-yl)pyrimidine-4,6-diol. The spectra would be characterized by vibrations of the pyrimidine and furan rings, as well as the hydroxyl groups.

Key expected vibrational frequencies include:

O-H stretching: A broad band in the high-frequency region of the IR spectrum (typically 3200-3600 cm⁻¹) is expected for the hydroxyl groups, likely broadened due to hydrogen bonding.

N-H stretching: In the tautomeric oxo-amino form, N-H stretching vibrations would appear in a similar region to O-H stretching.

C=O stretching: If the molecule exists in its keto-enol tautomeric form (pyrimidinone), a strong C=O stretching band would be observed in the IR spectrum, typically around 1650-1700 cm⁻¹.

C=N and C=C stretching: Vibrations of the pyrimidine and furan rings will give rise to a series of bands in the 1400-1650 cm⁻¹ region.

C-O stretching: Vibrations associated with the furan ether linkage and the pyrimidine hydroxyl groups would appear in the 1000-1300 cm⁻¹ range.

Ring breathing modes: Characteristic ring breathing modes for both the pyrimidine and furan rings would be observable, particularly in the Raman spectrum. mdpi.com

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the vibrational frequencies and aid in the assignment of the experimental IR and Raman bands. mdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies for 2-(Furan-3-yl)pyrimidine-4,6-diol

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) | IR |

| Carbonyl (C=O) | Stretching (in tautomer) | 1650-1700 | IR |

| Pyrimidine/Furan Rings | C=N, C=C Stretching | 1400-1650 | IR, Raman |

| Furan Ring | C-O-C Stretching | 1000-1100 | IR |

| Pyrimidine/Furan Rings | Ring Breathing | Lower frequency region | Raman |

Note: This table presents predicted ranges based on general spectroscopic principles and data for related compounds.

X-ray Crystallography for Solid-State Structural Determination

Molecular Conformation and Crystal Packing

X-ray analysis would reveal the relative orientation of the furan and pyrimidine rings. The dihedral angle between the two rings is a key conformational parameter that influences the extent of electronic conjugation. The planarity of the pyrimidine-4,6-diol ring itself would also be of interest, as it can be influenced by substituent effects and crystal packing forces. The packing of molecules in the crystal lattice is dictated by a combination of intermolecular forces, leading to specific packing motifs.

Potential Applications and Future Research Directions

Development as a Chemical Probe for Biological Research

The development of selective chemical probes is crucial for dissecting complex biological processes. The inherent features of 2-(Furan-3-yl)pyrimidine-4,6-diol make it an attractive candidate for the design of such probes. The pyrimidine (B1678525) ring is a common motif in biologically active compounds, including components of nucleic acids. scialert.net This structural similarity can be exploited to target a wide range of proteins that interact with nucleotides, such as kinases and polymerases.

Future research in this area would involve the strategic modification of the 2-(Furan-3-yl)pyrimidine-4,6-diol scaffold to incorporate reporter tags, such as fluorescent dyes or biotin, enabling the visualization and isolation of its cellular targets. Furthermore, the furan (B31954) moiety offers a handle for chemical modifications that could fine-tune the probe's selectivity and cell permeability.

Scaffold Design for Novel Bioactive Compounds and Ligands

The 2-(Furan-3-yl)pyrimidine-4,6-diol core is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. scialert.netmdpi.com Fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines and thienopyrimidines, have demonstrated a broad spectrum of biological activities, including anticancer and anti-infective properties. mdpi.comnih.gov This suggests that derivatives of 2-(Furan-3-yl)pyrimidine-4,6-diol could also exhibit significant therapeutic potential.

The design of novel bioactive compounds would focus on creating a library of derivatives by introducing various substituents at different positions of the furan and pyrimidine rings. For instance, the pyrimidine-4,6-diol can exist in tautomeric forms, offering multiple points for derivatization. The exploration of structure-activity relationships (SAR) will be essential in identifying compounds with potent and selective biological effects. Research has shown that even minor structural modifications on similar scaffolds can lead to significant changes in biological activity. cam.ac.uk

Table 1: Hypothetical Bioactive Derivatives of 2-(Furan-3-yl)pyrimidine-4,6-diol and their Potential Targets

| Derivative | Modification | Potential Biological Target |

| Compound A | Methylation at N1 of pyrimidine | Kinase inhibition |

| Compound B | Bromination at C5 of furan | Antiviral activity |

| Compound C | Amination at C4 of pyrimidine | GPCR modulation |

| Compound D | Phenyl substitution at C5 of furan | Anticancer activity |

Exploitation in Materials Science (e.g., supramolecular chemistry, coordination compounds)

The field of materials science could also benefit from the unique properties of 2-(Furan-3-yl)pyrimidine-4,6-diol. The presence of multiple hydrogen bond donors and acceptors in the pyrimidine-4,6-diol moiety makes it an ideal building block for the construction of supramolecular assemblies. researchgate.net These assemblies can form through self-organization, leading to materials with novel electronic and optical properties. For instance, pyrimidinone-based supramolecular polymers have been shown to exhibit thermoplastic behavior. researchgate.net

Furthermore, the nitrogen and oxygen atoms in the heterocyclic rings can act as ligands for metal ions, leading to the formation of coordination compounds. These metal-organic frameworks (MOFs) could have applications in catalysis, gas storage, and sensing. The furan ring can also participate in various chemical reactions, allowing for the polymerization of the molecule to create novel organic semiconductors.

Green Chemistry Approaches in 2-(Furan-3-yl)pyrimidine-4,6-diol Synthesis

The principles of green chemistry aim to develop chemical processes that are environmentally benign. jmaterenvironsci.com Future research should focus on developing sustainable synthetic routes to 2-(Furan-3-yl)pyrimidine-4,6-diol and its derivatives. This could involve the use of water as a solvent, catalyst-free reactions, and multi-component reactions (MCRs) that increase atom economy. jmaterenvironsci.comresearchgate.net For example, eco-friendly methods have been developed for the synthesis of related furo[2,3-d]pyrimidine (B11772683) derivatives in water under catalyst-free conditions. researchgate.net Similar approaches could be adapted for the synthesis of the target compound.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Pyrimidine Derivatives

| Parameter | Traditional Synthesis | Green Synthesis |

| Solvent | Organic solvents | Water, ethanol-water mixtures |

| Catalyst | Often requires harsh catalysts | Catalyst-free or biocatalysts |

| Reaction Time | Long reaction times | Shorter reaction times |

| Work-up | Complex purification | Simple work-up |

| Yield | Variable | Often high yields |

Integration of Advanced Computational Methods in Design and Optimization

Advanced computational methods, such as in silico fragment-based drug design (FBDD) and molecular docking, are invaluable tools in modern chemical research. nih.gov These methods can be employed to predict the binding affinity of 2-(Furan-3-yl)pyrimidine-4,6-diol derivatives to specific biological targets, thereby guiding the synthetic efforts towards more promising candidates. nih.gov

Computational studies can also be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of newly designed compounds, which is a critical step in the drug discovery process. nih.gov By simulating the interactions between the small molecule and its target protein, researchers can gain insights into the key structural features required for optimal binding and selectivity.

Strategic Modifications for Enhanced Mechanistic Selectivity

Achieving high selectivity for a specific biological target is a major challenge in drug development. Strategic modifications of the 2-(Furan-3-yl)pyrimidine-4,6-diol scaffold can be undertaken to enhance its mechanistic selectivity. This involves a deep understanding of the target's three-dimensional structure and the key interactions that govern binding.

For example, introducing bulky substituents could prevent the molecule from binding to off-target proteins with smaller binding pockets. Alternatively, the introduction of specific functional groups that can form unique interactions with the target protein can significantly enhance selectivity. The synthesis of a focused library of compounds with systematic structural variations will be key to identifying derivatives with the desired selectivity profile. The pyrazolopyrimidine scaffold, a bioisostere of the purine (B94841) ring, has been extensively studied for its potential in developing selective kinase inhibitors. rsc.org A similar approach could be applied to the 2-(Furan-3-yl)pyrimidine-4,6-diol scaffold.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(Furan-3-yl)pyrimidine-4,6-diol?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, alkylation of 2-mercaptopyrimidine-4,6-diol with furan-3-yl-containing alkyl halides under basic conditions (e.g., NaOH or K₂CO₃) is a common approach.

- Key Steps :

- React 2-mercaptopyrimidine-4,6-diol with a furan-3-yl alkyl bromide/tosylate in a polar solvent (e.g., DMF or THF).

- Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours) to maximize yield.

- Purify via recrystallization or column chromatography.

- Reference : Similar methods are detailed for analogous pyrimidine-diol derivatives in GPR84 agonist studies .

Basic: How should researchers characterize the purity and structure of 2-(Furan-3-yl)pyrimidine-4,6-diol?

Methodological Answer:

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via ¹H and ¹³C NMR (e.g., furan protons at δ 6.5–7.5 ppm and pyrimidine carbons at δ 150–160 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight with ESI-MS or HRMS.

- Melting Point : Compare with literature values (e.g., >300°C for structurally similar 4,6-dihydroxy-2-methylpyrimidine) .

- HPLC/UV-Vis : Assess purity (>95%) using reverse-phase chromatography.

Advanced: How do structural modifications influence the compound’s activity as a GPR84 agonist?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal critical factors:

- Side Chain Length : Longer alkyl chains (e.g., hexyl to nonyl) enhance potency (see Table 1).

- Linker Group : Sulfur (thioether) or oxygen (ether) linkers affect binding affinity.

- Heterocycle Orientation : Pyridine-diol cores (e.g., 6-alkylpyridine-2,4-diol) show higher activity than pyrimidine-diol derivatives due to improved receptor interactions .

Table 1 : Comparative EC₅₀ Values for Analogous Agonists

| Compound | Core Structure | EC₅₀ (nM) | Reference |

|---|---|---|---|

| 2-(Hexylthio)pyrimidine-4,6-diol | Pyrimidine-diol | 139 | |

| 6-Nonylpyridine-2,4-diol | Pyridine-diol | 0.189 |

Advanced: How to resolve contradictions in reported biological activity data for pyrimidine-diol derivatives?

Methodological Answer:

Discrepancies often arise from:

Structural Variations : Minor changes (e.g., pyrimidine vs. pyridine cores) drastically alter activity. For instance, pyridine-diol derivatives exhibit 700-fold higher potency than pyrimidine-diol analogs due to enhanced hydrogen bonding with GPR84 .

Assay Conditions : Calcium mobilization assays (HEK293 cells) may yield different EC₅₀ values compared to cAMP-based assays. Standardize cell lines and readout methods.

Purity : Trace impurities (e.g., dichloropyrimidine byproducts) can skew results. Validate purity via LC-MS .

Advanced: What analytical methods are suitable for detecting trace impurities in 2-(Furan-3-yl)pyrimidine-4,6-diol?

Methodological Answer:

- LC-QTOF-MS/MS : Detect genotoxic impurities (e.g., nitro- or halogenated byproducts) at ppm levels. Use a C18 column with 0.1% formic acid in water/acetonitrile gradient .

- GC-MS-SIM : Quantify volatile impurities (e.g., residual solvents) with selected ion monitoring (e.g., m/z 126 for pyrimidine fragments) .

Advanced: How can site-selective functionalization of 2-(Furan-3-yl)pyrimidine-4,6-diol be achieved?

Methodological Answer:

- Halogenation : Use enzymatic halogenases (e.g., flavin-dependent halogenases) for regioselective C–H activation at the furan or pyrimidine ring .

- Cross-Coupling : Employ aqueous-compatible Pd catalysts with ligands like 2-(dimethylamino)pyrimidine-4,6-diol for Suzuki-Miyaura coupling .

Advanced: What pharmacokinetic parameters should be prioritized for in vivo studies?

Methodological Answer:

- Oral Bioavailability : Optimize solubility (e.g., sodium hydroxide formulations) and permeability (LogP <3).

- Metabolic Stability : Assess hepatic clearance using microsomal assays.

- In Vivo Half-Life : For example, compound 51 (a pyridine-diol analog) showed Cₘₐₓ = 229 ng/mL and AUC = 399 h·ng/mL in mice, with 24.3% bioavailability .

Basic: What safety precautions are essential when handling 2-(Furan-3-yl)pyrimidine-4,6-diol?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.